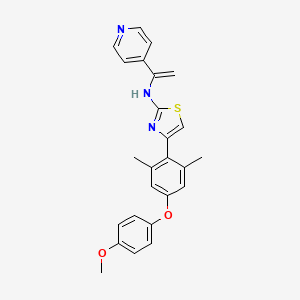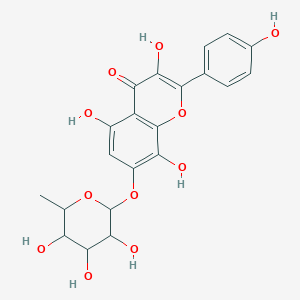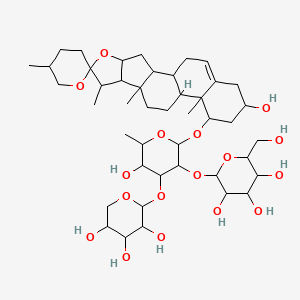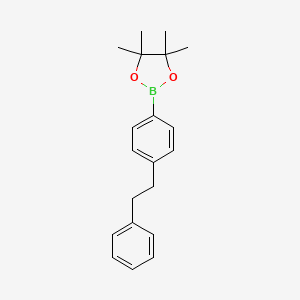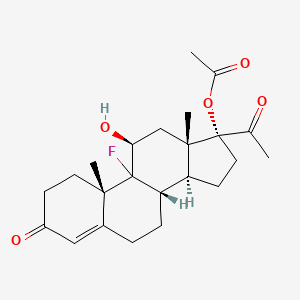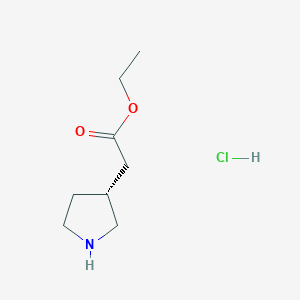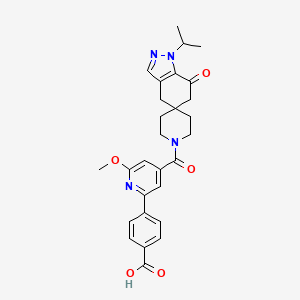
Clesacostat
Overview
Description
Clesacostat is a small molecule compound currently under investigation for its potential therapeutic effects in treating non-alcoholic steatohepatitis (NASH) with liver fibrosis. It is being studied in combination with another compound, ervogastat, as part of a treatment regimen aimed at reducing liver fat and improving liver health .
Preparation Methods
The synthetic routes and industrial production methods for clesacostat are not widely published. it is known that this compound is an acetyl-CoA carboxylase inhibitor, which suggests that its synthesis involves complex organic chemistry techniques to achieve the desired molecular structure .
Chemical Reactions Analysis
Clesacostat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clesacostat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis.
Biology: It helps in understanding the metabolic pathways and mechanisms involved in liver diseases like NASH.
Medicine: It is being investigated for its potential to treat NASH, a serious liver condition with no currently approved therapies.
Industry: It may have applications in the development of new therapeutic agents targeting metabolic diseases
Mechanism of Action
Clesacostat exerts its effects by inhibiting acetyl-CoA carboxylase, an enzyme that plays a crucial role in fatty acid synthesis. By inhibiting this enzyme, this compound reduces the production of fatty acids, thereby decreasing liver fat accumulation. This mechanism is particularly beneficial in treating conditions like NASH, where excessive liver fat is a key pathological feature .
Comparison with Similar Compounds
Clesacostat is unique in its specific inhibition of acetyl-CoA carboxylase. Similar compounds include:
Ervogastat: Another compound used in combination with this compound for treating NASH.
Lanifibranor: A compound that targets multiple peroxisome proliferator-activated receptor isoforms and is also being investigated for NASH.
Obeticholic Acid: A farnesoid X receptor agonist used for treating primary biliary cholangitis and being studied for NASH.
This compound’s unique mechanism of action and its combination with ervogastat highlight its potential as a novel therapeutic agent for metabolic diseases .
Properties
IUPAC Name |
4-[6-methoxy-4-(7-oxo-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-1'-carbonyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c1-17(2)32-25-21(16-29-32)14-28(15-23(25)33)8-10-31(11-9-28)26(34)20-12-22(30-24(13-20)37-3)18-4-6-19(7-5-18)27(35)36/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMHBHEXAELHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CC3(CCN(CC3)C(=O)C4=CC(=NC(=C4)OC)C5=CC=C(C=C5)C(=O)O)CC2=O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370448-25-1 | |
| Record name | CLESACOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752DF9PPPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-3'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194054.png)
![4-Amino-4'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194088.png)
![4-Amino-2',4'-dichloro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194095.png)
![4-Amino-2'-chloro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194096.png)
![4-Amino-2',3'-difluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194100.png)
![4-Amino-2'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194105.png)
